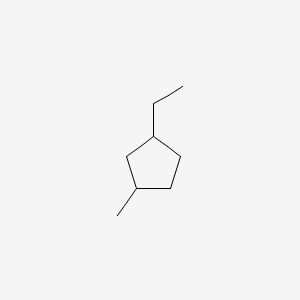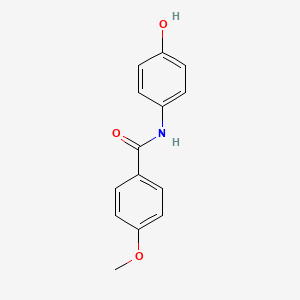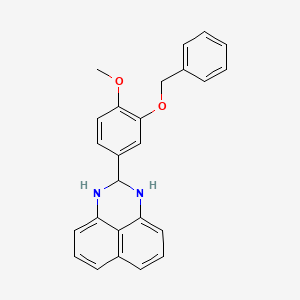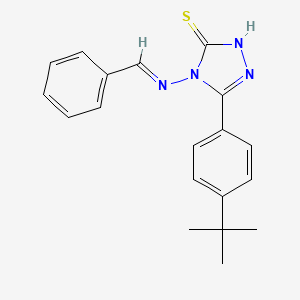
N'-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 9-anthracenecarboxaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, dihydro derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function, while the pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological activities and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide include:
- N’-(9-Anthrylmethylene)nicotinohydrazide
- N’-(9-Anthrylmethylene)-2-hydroxybenzohydrazide
- N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide .
Uniqueness
What sets N’-(9-Anthrylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide apart from these similar compounds is its unique combination of the anthracene moiety, pyrazole ring, and carbohydrazide group
Propiedades
Fórmula molecular |
C25H18N4O |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H18N4O/c30-25(24-15-23(27-28-24)17-8-2-1-3-9-17)29-26-16-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-16H,(H,27,28)(H,29,30)/b26-16+ |
Clave InChI |
XHCIFAQARFUFDV-WGOQTCKBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide](/img/structure/B11994702.png)
![{2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11994703.png)
![4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994720.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994724.png)

![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994730.png)

![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11994738.png)
![N'-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11994742.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B11994743.png)


